molecular formula C13H18ClN B2956343 4-Chloro-N-(cyclohexylmethyl)aniline CAS No. 127660-89-3

4-Chloro-N-(cyclohexylmethyl)aniline

Cat. No. B2956343
CAS RN: 127660-89-3
M. Wt: 223.74
InChI Key: OFTJFQASRVCXBE-UHFFFAOYSA-N
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Description

4-Chloro-N-(cyclohexylmethyl)aniline is a chemical compound with the CAS Number: 127660-89-3 . It has a molecular weight of 223.75 . This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N-(cyclohexylmethyl)aniline is represented by the linear formula: C13H18ClN . The InChI code for this compound is 1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-N-(cyclohexylmethyl)aniline include a molecular weight of 223.75 . The compound should be stored at ambient temperature under argon .

Scientific Research Applications

Photostability and Reactivity Studies

  • Photostability and Photoheterolysis : 4-Chloroaniline and its derivatives demonstrate unique behaviors under light exposure. In nonpolar media like cyclohexane, they remain photostable, but in polar media, they undergo efficient photoheterolysis. This process results in the formation of phenyl cations, which further react to form various compounds, depending on the solvent properties (Guizzardi et al., 2001).

Synthesis and Chemical Reactions

  • Synthesis of 3H-Chlorohexidine Dihydrochloride : This compound is synthesized using 4-chloroaniline derivatives. The process involves condensation with dicyandiamide, leading to the formation of 3H-Chlorohexidine Dihydrochloride, a compound of interest in various applications (Drahowzal & Wiesinger, 1978).

  • Catalytic Hydrodechlorination and Hydrodenitrogenation : The catalytic behavior of 4-chloroaniline derivatives in water under ambient conditions is studied. These compounds participate in reactions leading to the complete dechlorination of 4-chloronitrobenzene, showcasing their potential in environmental applications (Pizarro et al., 2014).

  • Nonlinear Optical Materials : Aniline derivatives, including 4-chloro variants, show potential as nonlinear optical (NLO) materials. Their vibrational analysis and electronic structure have been studied to understand their suitability for NLO applications (Revathi et al., 2017).

Environmental Applications

  • Electrochemical Wastewater Treatment : Research on the electrochemical degradation of aniline and its chloro derivatives in wastewater treatment shows promising results. These compounds undergo decomposition, reducing pollution and environmental impact (Brillas et al., 1995).

  • Corrosion Inhibition in Industrial Applications : Aniline derivatives, including chloro variants, have been studied as corrosion inhibitors in different acidic mediums. Their adsorption on metal surfaces and efficiency in preventing corrosion highlight their potential in industrial settings (Daoud et al., 2014).

Safety and Hazards

4-Chloro-N-(cyclohexylmethyl)aniline is labeled as an irritant and should be stored under argon . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-chloro-N-(cyclohexylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTJFQASRVCXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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